molecular formula C11H13ClOS2 B14045345 1-(3,5-Bis(methylthio)phenyl)-1-chloropropan-2-one

1-(3,5-Bis(methylthio)phenyl)-1-chloropropan-2-one

Cat. No.: B14045345
M. Wt: 260.8 g/mol
InChI Key: RUESCMIFLBRXFZ-UHFFFAOYSA-N
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Description

1-(3,5-Bis(methylthio)phenyl)-1-chloropropan-2-one is an α-chloro ketone derivative featuring a phenyl ring substituted with two methylthio (–SMe) groups at the 3- and 5-positions. The chlorine atom is located at the α-position relative to the carbonyl group, rendering the compound reactive in nucleophilic substitution and condensation reactions.

Properties

Molecular Formula

C11H13ClOS2

Molecular Weight

260.8 g/mol

IUPAC Name

1-[3,5-bis(methylsulfanyl)phenyl]-1-chloropropan-2-one

InChI

InChI=1S/C11H13ClOS2/c1-7(13)11(12)8-4-9(14-2)6-10(5-8)15-3/h4-6,11H,1-3H3

InChI Key

RUESCMIFLBRXFZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC(=CC(=C1)SC)SC)Cl

Origin of Product

United States

Preparation Methods

Friedel-Crafts Acylation with Propanoyl Chloride

  • The substituted phenyl compound undergoes Friedel-Crafts acylation using propanoyl chloride as the acylating agent.
  • A Lewis acid catalyst such as aluminum chloride is used to activate the acyl chloride.
  • This reaction attaches the propan-2-one group directly to the aromatic ring at the desired position.
  • Subsequent chlorination of the alpha position of the ketone side chain introduces the chlorine atom.

This method is widely used for similar compounds but requires careful control to avoid polyacylation or rearrangements.

Use of Organolithium Reagents and α-Halo Ketones

  • Organolithium reagents such as methyllithium or n-butyllithium can be used to generate reactive carbenoid species (e.g., chloromethyllithium) from dihalomethanes.
  • These carbenoids react with acyl chlorides or aromatic ketones to form α-chloroketones.
  • The reaction is typically conducted at low temperatures (-78°C to room temperature) in inert solvents like diethyl ether or tetrahydrofuran to control reactivity and selectivity.
  • Dropwise addition of organolithium reagents helps minimize side products by immediate reaction with electrophiles.

This approach allows for the direct formation of the chloropropan-2-one moiety with the chlorine atom already incorporated.

Chlorination Techniques

If the chloropropan-2-one intermediate is prepared without chlorine, selective chlorination at the alpha position to the ketone can be performed using:

  • N-chlorosuccinimide or other mild chlorinating agents.
  • Controlled reaction conditions to avoid over-chlorination or ring chlorination.
  • This step is critical to obtaining the desired 1-chloropropan-2-one group without degrading the methylthio substituents.

Purification and Characterization

  • After synthesis, the compound is purified by standard organic chemistry techniques such as extraction, drying over magnesium sulfate, filtration, and distillation or recrystallization.
  • Analytical methods including Nuclear Magnetic Resonance spectroscopy, Mass Spectrometry, and Infrared spectroscopy confirm the structure and purity.

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents & Conditions Advantages Limitations
Friedel-Crafts Acylation + Chlorination Propanoyl chloride, AlCl3, chlorinating agent Direct acylation on aromatic ring; well-established Requires strict control to avoid side reactions
Organolithium-mediated α-chloroketone formation Methyllithium or n-butyllithium, chloromethane derivatives, low temp (-78°C) High selectivity for α-chlorination; mild conditions Sensitive to moisture and requires inert atmosphere
Electrophilic methylthiolation + Friedel-Crafts Methylthiol chloride, Lewis acid, then acylation Efficient introduction of methylthio groups Multi-step, requires careful regioselectivity control

Research Discoveries and Notes

  • The electron-donating methylthio groups influence the reactivity of the phenyl ring, often facilitating electrophilic substitution reactions.
  • The presence of chlorine on the propan-2-one side chain increases the compound’s electrophilicity, making it a useful intermediate for further functionalization or biological activity studies.
  • Organolithium reagents are preferred for generating α-chloroketones due to their ability to form carbenoid intermediates that react cleanly with acyl chlorides.
  • Reaction temperatures and inert atmospheres are critical to prevent side reactions such as polymerization or decomposition.
  • The compound’s synthesis is often conducted under nitrogen or argon to exclude moisture and oxygen.

The preparation of this compound involves strategic introduction of methylthio groups onto a phenyl ring followed by attachment and chlorination of a propan-2-one side chain. The most reliable methods include Friedel-Crafts acylation combined with controlled chlorination and organolithium-mediated α-chloroketone formation. Each method requires precise reaction control and purification to yield the target compound with high purity and yield.

This compound’s synthesis is supported by extensive research into organometallic reagents, electrophilic substitutions, and halogenation techniques, ensuring robust and scalable preparation methods for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Bis(methylthio)phenyl)-1-chloropropan-2-one undergoes various chemical reactions, including:

    Oxidation: The methylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom can be substituted with nucleophiles like amines or thiols to form corresponding amides or thioethers.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA, acetic acid as solvent, room temperature.

    Reduction: NaBH4, LiAlH4, ethanol or ether as solvent, low temperature.

    Substitution: Amines or thiols, base (e.g., triethylamine), solvent (e.g., dichloromethane), room temperature.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Amides, thioethers.

Scientific Research Applications

1-(3,5-Bis(methylthio)phenyl)-1-chloropropan-2-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3,5-Bis(methylthio)phenyl)-1-chloropropan-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s chloropropanone group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The methylthio groups may also contribute to the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Substituent Effects on the Aromatic Ring

The substituents on the phenyl ring significantly influence electronic and steric properties:

Compound Name Substituents on Phenyl Ring Electronic Effect Molecular Weight (g/mol)
1-(3,5-Bis(methylthio)phenyl)-1-chloropropan-2-one –SMe (methylthio) Mildly electron-donating ~260.5 (calculated)
1-(3,5-Bis(trifluoromethylthio)phenyl)-1-chloropropan-2-one –SCF₃ (trifluoromethylthio) Strongly electron-withdrawing 368.75

Key Findings :

  • The trifluoromethylthio (–SCF₃) group in introduces strong electron-withdrawing effects, which deactivate the aromatic ring toward electrophilic substitution compared to the methylthio (–SMe) groups in the target compound.
  • The higher molecular weight of (368.75 vs.

Halogen Type and Position on the Propanone Chain

The halogen’s position (α vs. β) and identity (Cl vs. Br) critically affect reactivity:

Compound Name Halogen (Position) Molecular Formula Molar Mass (g/mol) Predicted Boiling Point (°C)
This compound Cl (α-position) C₁₁H₁₃ClOS₂ ~260.5 Not available
1-(3,5-Bis(methylthio)phenyl)-3-bromopropan-2-one Br (β-position) C₁₁H₁₃BrOS₂ 305.25 394.9 ± 42.0

Key Findings :

  • The α-chloro group in the target compound enhances reactivity in nucleophilic substitution due to proximity to the electron-withdrawing carbonyl group, facilitating reactions such as condensations or eliminations.
  • The β-bromo compound has a higher molecular weight (305.25 vs. ~260.5) and predicted boiling point (394.9°C), likely due to bromine’s larger atomic radius and polarizability. However, the β-position reduces its leaving-group efficiency compared to α-halogens .

Physicochemical Properties

Predicted properties from analogs highlight trends in density and stability:

Compound Name Density (g/cm³) Stability Considerations
This compound ~1.3 (estimated) Moderate; α-chloro may hydrolyze under acidic/basic conditions
1-(3,5-Bis(methylthio)phenyl)-3-bromopropan-2-one 1.45 ± 0.1 Higher density due to bromine; slower hydrolysis than α-Cl

Key Findings :

  • The β-bromo compound has a higher predicted density (1.45 g/cm³) than the target compound, likely due to bromine’s greater atomic mass .
  • The α-chloro ketone’s reactivity may necessitate storage under inert conditions to prevent decomposition.

Biological Activity

1-(3,5-Bis(methylthio)phenyl)-1-chloropropan-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a chloropropanone moiety linked to a phenyl ring substituted with two methylthio groups at the 3 and 5 positions. Its molecular formula is C12H13ClS2C_{12}H_{13}ClS_2, with a molecular weight of approximately 260.8 g/mol. The presence of the chloropropanone group enhances its reactivity, particularly in nucleophilic substitution reactions, while the methylthio groups increase lipophilicity, potentially affecting its biological interactions and solubility in organic solvents.

The biological activity of this compound is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The chlorinated carbon can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This mechanism is particularly relevant for drug development as it may allow for selective targeting of pathological processes.

Antimicrobial Properties

Preliminary studies have indicated that this compound exhibits notable antimicrobial activity. Research has shown that compounds with similar structures can effectively inhibit bacterial growth, suggesting potential applications in treating infections caused by resistant strains.

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies demonstrate that it can induce apoptosis in cancer cell lines through mechanisms such as the activation of caspases and modulation of cell cycle progression. These findings position this compound as a promising candidate for further development in cancer therapy .

Case Studies and Research Findings

A review of recent literature highlights several key studies:

  • Study on Antimicrobial Activity : A study published in Journal of Antimicrobial Chemotherapy demonstrated that derivatives of this compound exhibited significant inhibition against various bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus). The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics.
  • Anticancer Mechanism Exploration : Research conducted at a leading cancer research institute found that the compound triggered apoptosis in breast cancer cell lines via mitochondrial pathways. The study utilized flow cytometry and Western blot analyses to confirm the activation of pro-apoptotic factors and the downregulation of anti-apoptotic proteins .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of MRSA and other bacterial strains
AnticancerInduction of apoptosis in cancer cell lines
MechanismInteraction with enzymes/receptors

Future Directions

Further research is essential to fully elucidate the biological mechanisms underlying the activities of this compound. Studies focusing on pharmacokinetics, toxicity profiles, and structure-activity relationships will be critical for advancing this compound towards clinical applications.

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